6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chloro, difluoroethyl, methyl, and propyl groups, as well as a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of Substituents: The chloro, difluoroethyl, and methyl groups are introduced through halogenation, alkylation, and fluorination reactions, respectively. These steps often require specific catalysts and reaction conditions to ensure selectivity and yield.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation may involve the use of strong oxidizing agents like potassium permanganate, while reduction could be achieved with reducing agents such as lithium aluminum hydride.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The chloro and difluoroethyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,2-difluoroethyl)-5-methyl-2-(2-methyl-2-propanyl)-4-pyrimidinamine
- 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
Uniqueness
Compared to similar compounds, 6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-chloro-N-(2,2-difluoroethyl)-5-methyl-N-propylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClF2N2O2S/c1-3-4-16(7-10(13)14)19(17,18)9-5-8(2)11(12)15-6-9/h5-6,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZWZOWYPUTTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(F)F)S(=O)(=O)C1=CN=C(C(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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